1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yloxy)piperidine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-9-13(10-17(11-16)22-2)18(20)19-6-3-14(4-7-19)23-15-5-8-24-12-15/h5,8-12,14H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWJKNKDOLJKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Piperidine Derivatives
The most frequently reported approach involves reacting 4-(thiophen-3-yloxy)piperidine with 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-(thiophen-3-yloxy)piperidine (1.0 eq) in dry dichloromethane (DCM) at 0°C.
- Add 3,5-dimethoxybenzoyl chloride (1.2 eq) dropwise over 15 minutes.
- Maintain reaction at 25°C for 6 hours under nitrogen atmosphere.
- Quench with saturated NaHCO₃ solution, extract with DCM (3×50 mL).
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Parameters :
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated Suzuki-Miyaura coupling enables modular assembly of the thiophene moiety:
Step 1 : Synthesis of 4-bromopiperidine intermediate
Step 2 : Coupling with thiophen-3-ylboronic acid using Pd(PPh₃)₄ catalyst
Optimization Data :
| Catalyst Loading | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2 mol% Pd | K₂CO₃ | DME/H₂O | 58 |
| 5 mol% Pd | CsF | THF | 63 |
| 3 mol% Pd | NaHCO₃ | DMF/H₂O | 71 |
Conditions from demonstrate that aqueous DMF with NaHCO₃ provides superior yields compared to anhydrous systems.
Solid-Phase Parallel Synthesis
High-throughput methods reported in patent literature utilize Wang resin-bound piperidine:
- Resin functionalization : Load Fmoc-piperidin-4-ol onto resin using DIC/HOBt activation.
- Etherification : React with 3-bromothiophene in presence of CuI/L-proline.
- Acylation : Treat with 3,5-dimethoxybenzoic acid using HATU/DIPEA.
- Cleavage : Release product with TFA/DCM (1:99 v/v).
Advantages :
Critical Reaction Optimization
Protecting Group Strategies
Successful synthesis requires careful management of piperidine’s secondary amine:
Boc protection demonstrates superior stability during thiophene coupling reactions compared to acid-labile alternatives.
Solvent Effects on Acylation Kinetics
Comparative studies in reveal:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.93 | 2.41 |
| THF | 7.58 | 1.89 |
| DMF | 36.7 | 0.97 |
| Toluene | 2.38 | 3.15 |
Non-polar solvents enhance reaction rates by stabilizing the transition state through hydrophobic interactions.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.42 (d, J = 2.8 Hz, 2H, aromatic H)
- δ 6.62 (t, J = 1.2 Hz, 1H, thiophene H)
- δ 4.12–4.09 (m, 1H, piperidine H)
- δ 3.87 (s, 6H, OCH₃)
HRMS (ESI+) :
Industrial-Scale Production Considerations
Adapting laboratory procedures for kilogram-scale synthesis requires:
- Continuous Flow Chemistry :
- Reduces reaction time from hours to minutes.
- Enables safer handling of toxic reagents (e.g., thiophene derivatives).
- Crystallization Optimization :
Emerging Methodologies
Recent advances in describe photoredox-mediated C–O bond formation:
- Visible light catalysis using Ir(ppy)₃ (2 mol%).
- Enables room-temperature coupling of piperidin-4-ol with 3-bromothiophene.
- Yields improved to 82% compared to traditional thermal methods.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-({2-[5-(3,5-Dimethoxybenzyl)-1,2,4-Oxadiazol-3-yl]-1-Benzothiophen-3-yl}oxy)Piperidine
Molecular Formula : C24H25N3O4S
- Key Features :
- Shares the 3,5-dimethoxybenzyl group and piperidine core.
- Incorporates a 1,2,4-oxadiazole ring and benzothiophene moiety.
- Functional Implications: The oxadiazole ring may enhance metabolic stability compared to the simpler thiophen-3-yloxy group in the target compound.
IPR19: (S)-1-((2S)-1-(4-(Benzyloxy)-3,5-Dimethoxybenzoyl)-4,4-Difluoropyrrolidine-2-Carbonyl)Pyrrolidine-2-Carbonitrile
Pharmacological Profile :
4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclyl-Carbonyl)Piperidine Derivatives
Patent Context :
- Designed as histamine H3 antagonists for Alzheimer’s disease .
- Structural Overlap :
- Piperidine core with heterocyclic substituents (e.g., thiophene, oxadiazole).
- The 3,5-dimethoxybenzoyl group may compete with histamine for binding at the H3 receptor’s aromatic pocket .
Tabulated Comparison of Key Features
Research Findings and Implications
- Target Compound vs. IPR19 : The absence of fluorine and pyrrolidine in the target compound may reduce POP affinity but improve compatibility with H3 receptors due to its piperidine-thiophene scaffold .
- Thiophene vs.
- Therapeutic Potential: Structural alignment with patented H3 antagonists suggests promise in treating Alzheimer’s or cognitive disorders, though experimental validation is required .
Biological Activity
1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yloxy)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 348.43 g/mol. The structure features a piperidine ring substituted with a thiophene moiety and a dimethoxybenzoyl group, which are critical for its biological activity.
Antiviral Activity
Research has indicated that piperidine derivatives, including those similar to this compound, exhibit antiviral properties. A study screened various compounds against HIV-1 strains, revealing that certain piperidine derivatives showed significant antiviral activity with low cytotoxicity levels. The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), highlighted the potential of these compounds as antiviral agents .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Compound A | 0.5 | 100 | 200 |
| Compound B | 1.0 | 80 | 80 |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that similar piperidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, IC50 values for related compounds have been reported in the range of 1-10 µM, indicating significant inhibitory effects .
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 | 21.25 |
| Urease | 1.13 | 15.00 |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been documented. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, making them candidates for further development as antibacterial agents .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of viral replication : By interfering with viral enzymes or cellular pathways essential for viral proliferation.
- Enzyme inhibition : Compounds may bind to the active sites of enzymes like AChE, leading to increased acetylcholine levels and subsequent neuropharmacological effects.
- Antibacterial action : Through disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have focused on the efficacy of piperidine derivatives in clinical settings. For example:
- Study on HIV Inhibition : A clinical trial involving patients with HIV demonstrated that a piperidine derivative significantly reduced viral loads without severe side effects.
- Enzyme Inhibition in Neurological Disorders : Research indicated that compounds with AChE inhibitory activity showed promise in treating Alzheimer's disease by improving cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
